magnesium;dibromide;hexahydrate

概要

説明

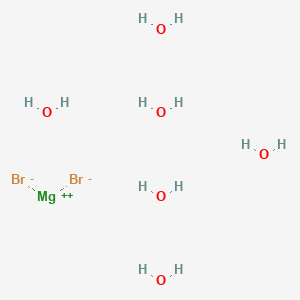

Magnesium dibromide hexahydrate is a white crystalline solid with the chemical formula MgBr₂·6H₂O. It is a hydrated form of magnesium bromide and is known for its high solubility in water. This compound is used in various fields, including catalysis and energy storage devices .

準備方法

Synthetic Routes and Reaction Conditions

Magnesium dibromide hexahydrate can be synthesized by treating magnesium oxide or magnesium carbonate with hydrobromic acid. The reaction typically involves dissolving the magnesium compound in water, adding hydrobromic acid, and then allowing the solution to crystallize to obtain the hexahydrate form .

Industrial Production Methods

In industrial settings, magnesium dibromide hexahydrate is often produced by reacting magnesium hydroxide or magnesium carbonate with bromine in the presence of water. The reaction mixture is then filtered, and the filtrate is allowed to crystallize under controlled conditions to yield the hexahydrate form .

化学反応の分析

Types of Reactions

Magnesium dibromide hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium oxide and bromine gas.

Reduction: It can be reduced to form magnesium metal and hydrogen bromide.

Substitution: It can participate in substitution reactions where the bromide ions are replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and chlorine.

Reduction: Reducing agents such as hydrogen gas or metals like sodium can be used.

Substitution: Reagents like silver nitrate can be used to replace bromide ions with nitrate ions.

Major Products Formed

Oxidation: Magnesium oxide and bromine gas.

Reduction: Magnesium metal and hydrogen bromide.

Substitution: Magnesium nitrate and silver bromide.

科学的研究の応用

Magnesium dibromide hexahydrate has several scientific research applications:

Electrochemistry: It serves as an electrolyte and an active bromine source for the electrochemical oxidation of secondary alcohols.

Energy Storage: It is used in energy storage devices due to its high solubility and ionic conductivity.

Medicine: It has been explored for its potential use as a tranquilizer and anticonvulsant.

作用機序

Magnesium dibromide hexahydrate exerts its effects through various mechanisms:

Catalysis: It acts as a Lewis acid, facilitating the formation of intermediates in organic reactions.

Electrochemistry: It provides bromine ions that participate in redox reactions, aiding in the oxidation of alcohols.

類似化合物との比較

Similar Compounds

- Magnesium chloride hexahydrate (MgCl₂·6H₂O)

- Magnesium iodide hexahydrate (MgI₂·6H₂O)

- Calcium bromide hexahydrate (CaBr₂·6H₂O)

Uniqueness

Magnesium dibromide hexahydrate is unique due to its specific applications in catalysis and electrochemistry. Unlike magnesium chloride hexahydrate, which is more commonly used in de-icing and dust control, magnesium dibromide hexahydrate is preferred in organic synthesis and energy storage applications due to its higher reactivity and solubility .

生物活性

Magnesium dibromide hexahydrate (MgBr₂·6H₂O) is a hydrated salt of magnesium and bromine that plays significant roles in various biological systems and applications. This article explores its biological activity, including its biochemical functions, potential therapeutic uses, and relevant case studies.

- Molecular Formula : MgBr₂·6H₂O

- Molar Mass : 292.205 g/mol

- CAS Number : 13446-53-2

- Appearance : White crystalline solid

- Melting Point : 165 °C (dehydrates)

- Density : 2.00 g/mL

Elemental Composition

| Element | Percentage (%) |

|---|---|

| Br | 54.69 |

| H | 4.14 |

| Mg | 8.32 |

| O | 32.85 |

Biological Role and Mechanisms

Magnesium dibromide hexahydrate serves as a source of magnesium ions, which are essential cofactors for numerous enzymatic reactions in biological systems. Magnesium ions are involved in:

- Enzyme Activation : Magnesium acts as a cofactor for various enzymes, including deoxyribonuclease (DNase) and restriction enzymes, facilitating DNA processes and cellular metabolism .

- Neurotransmission : Magnesium is crucial for neurotransmitter release and synaptic plasticity, influencing cognitive functions and neurological health.

- Muscle Function : It plays a vital role in muscle contraction and relaxation, affecting overall muscular health.

Therapeutic Applications

Magnesium dibromide hexahydrate has been investigated for several therapeutic applications:

- Anticonvulsant Properties : Some studies suggest that magnesium compounds can exert anticonvulsant effects, potentially useful in managing epilepsy .

- Sedative Effects : Due to its calming properties, magnesium dibromide may also be utilized in formulations aimed at reducing anxiety and promoting sleep .

- Flame Retardant : In industrial applications, it is used as a flame retardant due to its ability to release water vapor when heated, thus cooling the material and preventing combustion .

Case Study 1: Magnesium's Role in Neurological Health

A study published in the Journal of Nutrition examined the impact of magnesium supplementation on cognitive function in older adults. The results indicated that higher magnesium intake was associated with improved memory performance and reduced risk of cognitive decline . This underscores the importance of magnesium in maintaining neurological health.

Case Study 2: Anticonvulsant Effects in Animal Models

Research conducted on rodent models demonstrated that magnesium supplementation could reduce the frequency of seizures induced by chemical agents. The study highlighted the potential of magnesium-based therapies for epilepsy management, suggesting that magnesium dibromide could be an effective treatment option .

特性

IUPAC Name |

magnesium;dibromide;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLXXNHIGIJYQQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12MgO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。